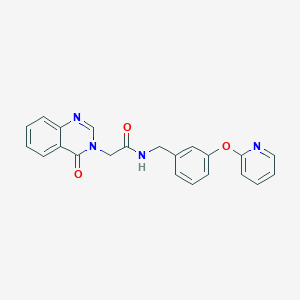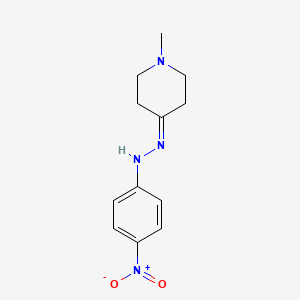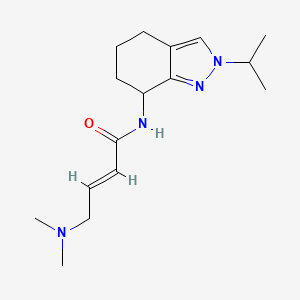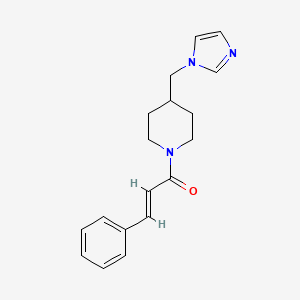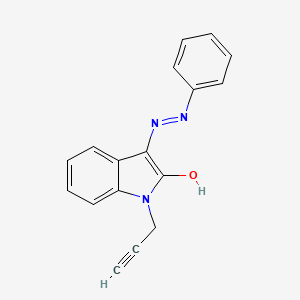
1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propynyl Group: The propynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst.
Formation of the Hydrazone: The final step involves the reaction of the indole-2,3-dione with phenylhydrazine to form the hydrazone derivative. This reaction is typically carried out under mild acidic conditions to facilitate the formation of the hydrazone linkage.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability.
Análisis De Reacciones Químicas
1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of substitution reactions that can be performed on this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with various biological activities. It is studied for its potential use as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties. Its unique structural features make it a valuable component in material science research.
Mecanismo De Acción
The mechanism of action of 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Inducing Apoptosis: The compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential anticancer agent.
The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) can be compared with other similar compounds, such as:
1-(2-propynyl)-1H-indole-2,3-dione: This compound lacks the hydrazone linkage and may have different biological activities and chemical properties.
1H-indole-2,3-dione 3-(N-phenylhydrazone): This compound lacks the propynyl group and may have different reactivity and applications.
Other Indole Derivatives: Various indole derivatives with different substituents can be compared to highlight the unique features and applications of 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone).
The uniqueness of 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-phenyldiazenyl-1-prop-2-ynylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-2-12-20-15-11-7-6-10-14(15)16(17(20)21)19-18-13-8-4-3-5-9-13/h1,3-11,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNJNBOLDBROPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
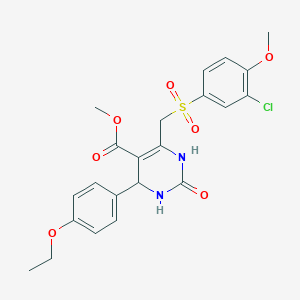

![2-[(2,5-Dimethylfuran-3-yl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2981911.png)
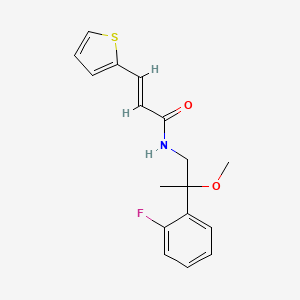

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2981916.png)
![3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid](/img/structure/B2981917.png)

